molecular formula C11H14N2O3 B11779068 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinicacid

4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinicacid

Cat. No.: B11779068
M. Wt: 222.24 g/mol
InChI Key: NNZADXXRGKHENA-UHFFFAOYSA-N
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Description

4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrahydrofuran ring attached to a nicotinic acid moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid typically involves the condensation of tetrahydrofuran-2-carbaldehyde with nicotinic acid in the presence of a suitable amine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Derivatives: Compounds with similar structures but different substituents on the nicotinic acid moiety.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring but with different functional groups attached.

Uniqueness

4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid is unique due to its specific combination of the tetrahydrofuran ring and nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-7-12-4-3-10(9)13-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,12,13)(H,14,15)

InChI Key

NNZADXXRGKHENA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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